(S)-morpholin-3-ylmethanol hydrochloride chemical properties and structure
(S)-morpholin-3-ylmethanol hydrochloride chemical properties and structure
An In-Depth Technical Guide to (S)-Morpholin-3-ylmethanol Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction
(S)-Morpholin-3-ylmethanol hydrochloride (CAS No: 218594-79-7) is a chiral heterocyclic compound that has emerged as a strategically important building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a morpholine ring with a defined stereocenter and a reactive hydroxymethyl group, offers a unique combination of physicochemical properties that are highly desirable for drug candidates.[3] The morpholine moiety often enhances metabolic stability and aqueous solubility, while its conformational flexibility and ability to form key hydrogen bonds can significantly improve a molecule's pharmacokinetic profile, particularly for agents targeting the central nervous system (CNS).[3][4]
This guide provides a comprehensive technical overview of (S)-morpholin-3-ylmethanol hydrochloride, detailing its chemical structure, properties, synthesis, and applications from the perspective of a senior application scientist. The focus is on the causal relationships between its structural features and its utility in the rational design of novel therapeutics.
Molecular Structure and Stereochemistry
The defining feature of (S)-morpholin-3-ylmethanol hydrochloride is its specific three-dimensional architecture. The molecule consists of a six-membered morpholine ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. A hydroxymethyl (-CH₂OH) group is attached to the carbon at the 3-position, which is a stereogenic center with the (S)-configuration.[1] The hydrochloride salt form enhances stability and improves handling properties, particularly solubility in aqueous media.[3][5]
The stereochemical integrity of the C3 position is critical. In drug development, enantiomers often exhibit vastly different pharmacological activities, binding affinities, and toxicity profiles.[5] The (S)-configuration of this building block allows for precise spatial orientation of substituents, which is fundamental for achieving selective interactions with chiral biological targets such as enzymes and receptors.[3]
Caption: 2D structure of (S)-Morpholin-3-ylmethanol Hydrochloride.
Physicochemical and Analytical Properties
The utility of a chemical building block is defined by its physical and chemical properties. (S)-Morpholin-3-ylmethanol hydrochloride is a solid at room temperature, with its salt form conferring higher water solubility compared to the free base.[3] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 218594-79-7 | [1][6] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][6] |
| Molecular Weight | 153.61 g/mol | [1] |
| IUPAC Name | [(3S)-morpholin-3-yl]methanol;hydrochloride | [1] |
| Boiling Point (est.) | 218.3°C at 760 mmHg | [6] |
| Density (est.) | 1.045 g/cm³ | [6] |
| Topological Polar Surface Area | 41.5 Ų | [1][7] |
| InChIKey | WFLUDHYXVXRFLY-JEDNCBNOSA-N | [1] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Inert atmosphere | [8] |
Characterization of this compound relies on standard analytical techniques. While specific spectral data is proprietary to manufacturers, typical analyses include:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and proton/carbon environments.
-
Mass Spectrometry: To verify the molecular weight and fragmentation pattern.
-
Chiral HPLC: To determine and confirm the enantiomeric purity, which is a critical quality attribute.
Synthesis and Purification
The synthesis of enantiomerically pure (S)-morpholin-3-ylmethanol hydrochloride is a key challenge that leverages asymmetric synthesis techniques. A common and efficient strategy involves starting from a readily available chiral precursor, such as L-serine.[9] This approach ensures that the desired stereochemistry is established early and maintained throughout the synthetic sequence.
Alternative methods include the enzymatic resolution of a racemic mixture or the asymmetric reduction of a corresponding morpholine ketone derivative.[3] The choice of synthetic route is often dictated by factors such as scalability, cost of starting materials, and the desired purity of the final product.
Example Synthetic Protocol Outline
The following protocol is a conceptualized, multi-step synthesis based on established chemical transformations for similar structures, designed as a self-validating workflow.
Step 1: N-Protection and Cyclization of L-Serine Derivative
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Rationale: Protection of the amine and subsequent intramolecular cyclization is a standard method to form the morpholine ring.
-
Method: A suitably N-protected L-serine ester is reacted with a two-carbon electrophile (e.g., a protected bromoethanol) under basic conditions to facilitate ring closure. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated under reduced pressure.
Step 2: Reduction of the Ester to the Primary Alcohol
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Rationale: The ester functional group of the cyclized intermediate must be reduced to the primary alcohol to yield the target hydroxymethyl group.
-
Method: The crude product from Step 1 is dissolved in a suitable solvent like THF and treated with a reducing agent (e.g., lithium aluminum hydride, LAH) at low temperature (0°C). The reaction is carefully quenched with water and aqueous base.
-
Workup: The resulting solids are filtered off, and the filtrate is concentrated. The crude alcohol is then purified by silica gel chromatography.
Step 3: Deprotection and Salt Formation
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Rationale: The nitrogen-protecting group is removed to yield the free base, which is then converted to the stable hydrochloride salt.
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Method: The purified, N-protected morpholinylmethanol is subjected to standard deprotection conditions (e.g., hydrogenolysis for a Cbz group or acidic cleavage for a Boc group).[5] After deprotection, the resulting free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt.
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Validation: The final product is collected by filtration, washed with cold solvent, and dried under vacuum. Purity is assessed by HPLC, and identity is confirmed by NMR and MS. Enantiomeric excess is confirmed by chiral HPLC.
Sources
- 1. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. royalpharma.in [royalpharma.in]
- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 218594-79-7|(S)-Morpholin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
